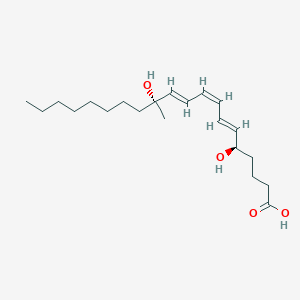
12-Methylleukotriene B3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Methylleukotriene B3, also known as this compound, is a useful research compound. Its molecular formula is C21H36O4 and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Inflammation Mediators - Autacoids - Eicosanoids - Arachidonic Acids - Leukotrienes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Properties
12-MTB3 is a stable analogue of leukotriene B3 (LTB3), which itself is derived from arachidonic acid. Its stability compared to other leukotrienes makes it a valuable tool for studying leukotriene metabolism and receptor interactions. The compound exhibits a range of biological activities, including:
- Inhibition of Neutrophil Activation : 12-MTB3 has been shown to modulate the activity of neutrophils, which are critical in the inflammatory response. It can inhibit chemotaxis and the release of reactive oxygen species, thereby potentially reducing tissue damage during inflammation .
- Receptor Binding : Research indicates that 12-MTB3 binds to leukotriene receptors, influencing cellular responses in various immune cells. This property is crucial for understanding its role in mediating inflammatory processes .
Therapeutic Applications
The therapeutic potential of 12-MTB3 has been explored in several contexts:
- Asthma and Allergic Reactions : Due to its ability to modulate inflammation, 12-MTB3 is being investigated for its use in treating asthma and other allergic conditions. By inhibiting leukotriene-induced bronchoconstriction, it may provide relief from asthma symptoms .
- Cardiovascular Diseases : There is emerging evidence that leukotrienes play a role in cardiovascular diseases. 12-MTB3 may offer protective effects against vascular inflammation and atherosclerosis by regulating leukocyte trafficking and endothelial function .
- Cancer Research : The compound's influence on immune cell function positions it as a candidate for cancer therapy. By modulating the tumor microenvironment and enhancing anti-tumor immunity, 12-MTB3 could be integrated into cancer treatment protocols .
Case Studies and Research Findings
Several studies have documented the effects of 12-MTB3 across different biological systems:
Propriétés
Numéro CAS |
148504-32-9 |
|---|---|
Formule moléculaire |
C21H36O4 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
(5R,6E,8Z,10E,12R)-5,12-dihydroxy-12-methylicosa-6,8,10-trienoic acid |
InChI |
InChI=1S/C21H36O4/c1-3-4-5-6-8-11-17-21(2,25)18-12-9-7-10-14-19(22)15-13-16-20(23)24/h7,9-10,12,14,18-19,22,25H,3-6,8,11,13,15-17H2,1-2H3,(H,23,24)/b9-7-,14-10+,18-12+/t19-,21+/m0/s1 |
Clé InChI |
QGNHHEMELCDLOF-SPBBVZBHSA-N |
SMILES |
CCCCCCCCC(C)(C=CC=CC=CC(CCCC(=O)O)O)O |
SMILES isomérique |
CCCCCCCC[C@](C)(/C=C/C=C\C=C\[C@@H](CCCC(=O)O)O)O |
SMILES canonique |
CCCCCCCCC(C)(C=CC=CC=CC(CCCC(=O)O)O)O |
Synonymes |
12-Me-LTB3 12-methylleukotriene B3 12-methylleukotriene B3, (12S)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















